Cas no 328396-35-6 (4-Hydroxy-8-nitro-1H-quinolin-2-one)

4-Hydroxy-8-nitro-1H-quinolin-2-one 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-8-nitro-1H-quinolin-2-one
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- インチ: 1S/C9H6N2O4/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(14)15/h1-4H,(H2,10,12,13)
- InChIKey: OQRFLUGAEZVPKH-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2[N+]([O-])=O)C(O)=CC1=O
4-Hydroxy-8-nitro-1H-quinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242344-1g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 1g |
$795 | 2021-08-04 | |
Chemenu | CM242344-10g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 10g |
$1964 | 2021-08-04 | |
Chemenu | CM242344-5g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 5g |
$1449 | 2021-08-04 | |
Chemenu | CM242344-10g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 10g |
$1964 | 2022-09-01 | |
Crysdot LLC | CD11144467-1g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 1g |
$842 | 2024-07-16 | |
Chemenu | CM242344-1g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 1g |
$795 | 2022-09-01 | |
Chemenu | CM242344-5g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 5g |
$1449 | 2022-09-01 | |
Crysdot LLC | CD11144467-5g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 5g |
$1538 | 2024-07-16 | |
Crysdot LLC | CD11144467-10g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 10g |
$2084 | 2024-07-16 |
4-Hydroxy-8-nitro-1H-quinolin-2-one 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
4-Hydroxy-8-nitro-1H-quinolin-2-oneに関する追加情報
Introduction to 4-Hydroxy-8-nitro-1H-quinolin-2-one (CAS No. 328396-35-6)
4-Hydroxy-8-nitro-1H-quinolin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 328396-35-6, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4-Hydroxy-8-nitro-1H-quinolin-2-one, particularly the presence of both hydroxyl and nitro functional groups on the quinoline core, contribute to its unique chemical properties and potential therapeutic applications.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs, including antimalarials and antibacterial agents, derived from this structural motif. The introduction of substituents such as hydroxyl and nitro groups can modulate the pharmacological properties of quinoline derivatives, enhancing their interaction with biological targets. In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with improved efficacy and reduced side effects.
4-Hydroxy-8-nitro-1H-quinolin-2-one has been studied for its potential role in various biological processes. One of the most promising areas of investigation is its antimicrobial activity. Quinoline derivatives are known to exhibit potent effects against a range of microorganisms, including bacteria and parasites. The nitro group in 4-Hydroxy-8-nitro-1H-quinolin-2-one is particularly noteworthy, as it has been shown to enhance the compound's ability to interact with bacterial DNA and inhibit bacterial growth. This makes it a valuable candidate for the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Additionally, research has suggested that 4-Hydroxy-8-nitro-1H-quinolin-2-one may possess anticancer properties. The quinoline scaffold is known to interfere with key cellular processes involved in cancer progression, such as DNA replication and cell division. Studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells while sparing healthy cells. The hydroxyl group in 4-Hydroxy-8-nitro-1H-quinolin-2-one may play a crucial role in these interactions by facilitating binding to specific biomolecules within cancer cells.
The synthesis of 4-Hydroxy-8-nitro-1H-quinolin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The nitration step is particularly critical, as it introduces the nitro group at the 8-position of the quinoline ring. This step must be carefully controlled to avoid over-nitration or side reactions that could reduce the effectiveness of the final product. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed coupling reactions, have been employed to improve the efficiency and scalability of its production.
In terms of pharmacokinetics, 4-Hydroxy-8-nitro-1H-quinolin-2-one exhibits interesting absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydroxyl and nitro groups influences its solubility and stability in biological systems. These properties are crucial for determining its bioavailability and potential therapeutic window. Researchers are actively exploring ways to enhance the pharmacokinetic profile of this compound through structural modifications, which could lead to more effective drug candidates.
The safety profile of 4-Hydroxy-8-nitro-1H-quinolin-2-one is another critical aspect that has been extensively studied. Preclinical trials have shown that this compound is generally well-tolerated at therapeutic doses, although some mild side effects have been observed at higher concentrations. These side effects include gastrointestinal discomfort and transient liver enzyme elevations. Further studies are needed to fully characterize the long-term safety of 4-Hydroxy-Nitroquinolinone, but these initial findings are encouraging for its potential as a therapeutic agent.
The development of 4-Hydroxy-Nitroquinolinone into a commercial drug is still in its early stages, but several companies are investing in its further research and development (R&D). Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its synthesis, evaluate its efficacy in clinical trials, and explore new therapeutic applications. The growing interest in quinoline derivatives underscores their importance as a scaffold for drug discovery, and 4-Hydroxy-Nitroquinolinone is poised to play a significant role in this effort.
One particularly exciting area of research is the use of 4-Hydroxy-Nitroquinolinone in combination therapies. By pairing it with other drugs that target different aspects of disease progression, researchers hope to achieve synergistic effects that could lead to more effective treatments. For example, combining 4-Hydroxy-Nitroquinolinone with existing antibiotics could help overcome bacterial resistance by targeting multiple bacterial mechanisms simultaneously.
The future prospects for 4-Hydroxy-Nitroquinolinone are promising, with ongoing research suggesting numerous potential applications beyond antimicrobial and anticancer therapies. Its ability to modulate various biological pathways makes it a versatile tool for drug discovery. As our understanding of molecular biology continues to advance, new opportunities for utilizing compounds like 4-Hydroxy-Nitroquinolinone will undoubtedly emerge.
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